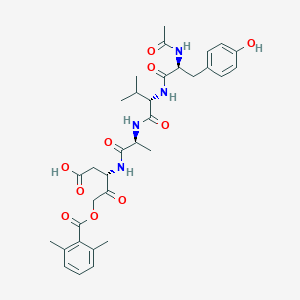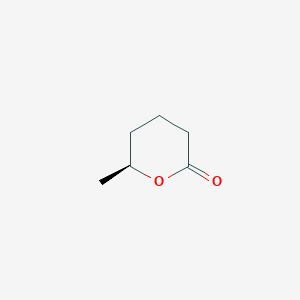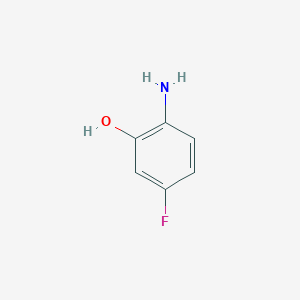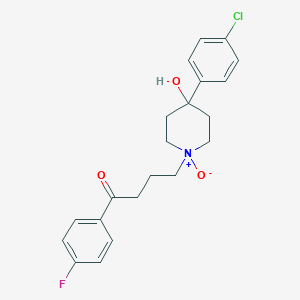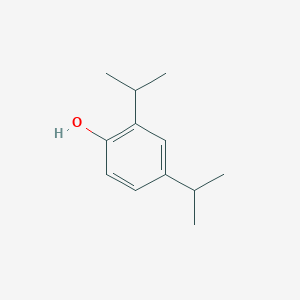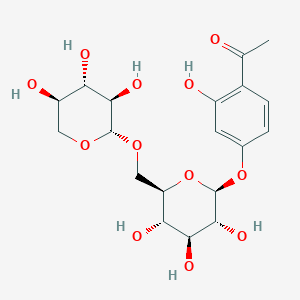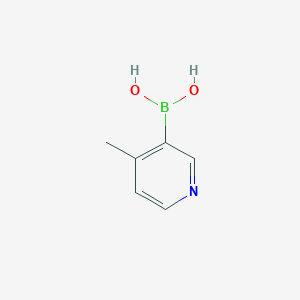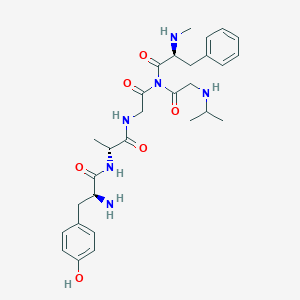
Tagmpgni
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tagmpgni is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tagmpgni typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Tagmpgni can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide chain.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: This can be achieved using various amino acid derivatives under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
Tagmpgni has several applications in scientific research:
Chemistry: It can be used as a model peptide for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of Tagmpgni involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Tyrosyl-alanyl-glycyl-phenylalanyl-glycine-(N-isopropyl)amide: This compound lacks the methyl group on the phenylalanine residue.
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-amide: This compound lacks the N-isopropyl group.
Uniqueness
Tagmpgni is unique due to its specific combination of amino acids and functional groups. This unique structure can confer distinct biological activities and properties, making it valuable for various research applications.
属性
CAS 编号 |
156125-05-2 |
|---|---|
分子式 |
C29H40N6O6 |
分子量 |
568.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
InChI 键 |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Key on ui other cas no. |
156125-05-2 |
同义词 |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


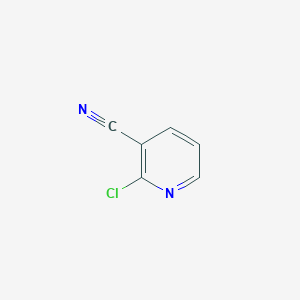
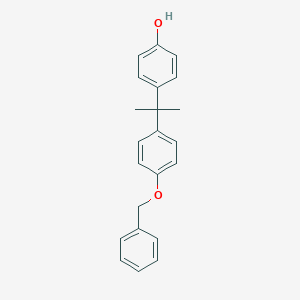
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
